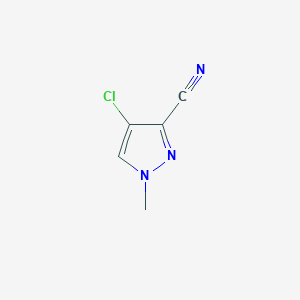
2-Methyl-1,3-benzothiazole-6-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1,3-benzothiazole-6-thiol, also known as MBT, is a sulfur-containing organic compound that is widely used in various industrial applications, including rubber manufacturing, water treatment, and metalworking. It is a pale yellow powder with a strong odor and is soluble in most organic solvents.
Mecanismo De Acción
2-Methyl-1,3-benzothiazole-6-thiol exerts its biological effects through multiple mechanisms of action, including inhibition of enzyme activity, induction of apoptosis, and modulation of gene expression. It has been shown to inhibit the activity of various enzymes, including tyrosinase and acetylcholinesterase, which are involved in the regulation of melanin synthesis and neurotransmitter signaling, respectively.
Efectos Bioquímicos Y Fisiológicos
2-Methyl-1,3-benzothiazole-6-thiol has been shown to exhibit a wide range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and antitumor activities. It has been found to scavenge free radicals and protect against oxidative stress-induced damage in various cell types. Additionally, it has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the regulation of immune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methyl-1,3-benzothiazole-6-thiol is a widely used compound in various laboratory experiments due to its high purity, stability, and solubility in most organic solvents. However, its strong odor and potential toxicity at high concentrations limit its use in certain applications. Additionally, the cost of 2-Methyl-1,3-benzothiazole-6-thiol can be relatively high, which may limit its availability for some research groups.
Direcciones Futuras
There are several potential future directions for 2-Methyl-1,3-benzothiazole-6-thiol research, including the development of novel synthetic methods, the identification of new biological targets, and the evaluation of its potential applications in various industrial and environmental settings. Additionally, further studies are needed to elucidate the mechanisms underlying its biological effects and to evaluate its safety and efficacy in various animal models and human clinical trials.
Métodos De Síntesis
2-Methyl-1,3-benzothiazole-6-thiol can be synthesized through several methods, including the reaction of 2-aminothiophenol with methyl isothiocyanate, the reaction of 2-mercaptobenzothiazole with methyl iodide, and the reaction of 2-mercaptobenzothiazole with methyl isocyanate. The most commonly used method is the reaction of 2-aminothiophenol with methyl isothiocyanate, which yields 2-Methyl-1,3-benzothiazole-6-thiol with a high yield and purity.
Aplicaciones Científicas De Investigación
2-Methyl-1,3-benzothiazole-6-thiol has been extensively studied for its potential applications in various scientific research fields, including biochemistry, pharmacology, and environmental science. It has been found to exhibit a wide range of biological activities, including antimicrobial, antitumor, and antioxidant properties.
Propiedades
Número CAS |
180724-75-8 |
|---|---|
Nombre del producto |
2-Methyl-1,3-benzothiazole-6-thiol |
Fórmula molecular |
C8H7NS2 |
Peso molecular |
181.3 g/mol |
Nombre IUPAC |
2-methyl-1,3-benzothiazole-6-thiol |
InChI |
InChI=1S/C8H7NS2/c1-5-9-7-3-2-6(10)4-8(7)11-5/h2-4,10H,1H3 |
Clave InChI |
DQXVFHHVBSFVIT-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(S1)C=C(C=C2)S |
SMILES canónico |
CC1=NC2=C(S1)C=C(C=C2)S |
Sinónimos |
6-Benzothiazolethiol,2-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-[[9-(2-acetyloxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]-2-methoxypropanoate](/img/structure/B64813.png)





![Furo[2,3-b]pyridin-3-ylmethanol](/img/structure/B64826.png)






